molecular formula C12H16N4O B2781903 N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 2319803-75-1

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2781903
CAS No.: 2319803-75-1
M. Wt: 232.287
InChI Key: KDIIWFLWXCRSBC-UHFFFAOYSA-N
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Description

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features that confer selective binding to certain kinases, enhancing its therapeutic potential.

Biological Activity

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits notable interactions with several key enzymes and proteins involved in cellular signaling pathways. Its structure allows it to effectively bind to and inhibit various kinases, which are critical regulators of cell proliferation and survival.

Key Biological Targets:

  • EGFR (Epidermal Growth Factor Receptor)
  • HER2 (Human Epidermal Growth Factor Receptor 2)
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
  • CDK2 (Cyclin-dependent Kinase 2)

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity. By binding to the active sites of these enzymes, the compound disrupts critical signaling pathways that promote cell growth and survival. This inhibition can lead to:

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis: It promotes programmed cell death in cancer cells, making it a promising candidate for anticancer therapy.

Cellular Effects

In laboratory studies, this compound has demonstrated significant antiproliferative effects on several cancer cell lines:

Cell Line Effect IC50 (μM)
HepG2 (Liver Cancer)Induces apoptosisNot specified
T47D (Breast Cancer ER+)Cell cycle arrestNot specified
MDA-MB-436 (Triple-negative Breast Cancer)Induces apoptosisNot specified

Case Studies and Research Findings

  • In vitro Studies on Breast Cancer:
    A study evaluated the effects of N-cyclopentyl derivatives on breast cancer cell lines. Compounds derived from this structure showed promising activity against both ER+ and triple-negative breast cancer cells. The most effective compounds exhibited IC50 values as low as 0.38 μM against CDK9/CyclinT and 0.11 μM against Haspin .
  • Antimicrobial and Antioxidant Activities:
    Research also highlighted the antimicrobial properties of synthesized derivatives of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. Compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus cereus. Additionally, antioxidant assays indicated that some derivatives had good potential in scavenging free radicals .
  • Molecular Docking Studies:
    Molecular docking studies have shown that these compounds can effectively bind to the active sites of targeted proteins involved in cancer progression. Binding energies ranged from -7.12 kcal/mol to -1.21 kcal/mol for different derivatives .

Properties

IUPAC Name

N-cyclopentyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-12(15-10-3-1-2-4-10)16-6-9-5-13-8-14-11(9)7-16/h5,8,10H,1-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIIWFLWXCRSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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